Molecular structure and weight of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
Molecular structure and weight of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
An In-Depth Technical Guide to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a diarylamine compound of significant interest to the medicinal chemistry and drug development sectors. Its structure incorporates a 2-aminopyridine moiety, a privileged scaffold known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites[1]. The presence of a bromine atom on the pyridine ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse compound libraries for screening[2].
This technical guide serves as a comprehensive resource for researchers, providing an in-depth analysis of the compound's molecular structure and physicochemical properties. It outlines a detailed, field-proven protocol for its synthesis and purification via palladium-catalyzed cross-coupling. Furthermore, it details the essential analytical techniques for structural verification and purity assessment and explores its potential applications as a core scaffold in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties
The fundamental characteristics of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine are rooted in its molecular structure, which features a p-toluidine moiety linked to a 5-bromo-2-aminopyridine core.
Molecular Structure:
Core Data Summary:
| Property | Value | Source |
| IUPAC Name | N-(5-bromo-2-pyridinyl)-N-(4-methylphenyl)amine | N/A |
| Molecular Formula | C₁₂H₁₁BrN₂ | Calculated |
| Molecular Weight | 277.14 g/mol | Calculated |
| Monoisotopic Mass | 276.0106 Da | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | N/A |
Synthesis and Purification
The synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is most effectively achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
Rationale and Strategy
The chosen strategy involves the coupling of a readily available aryl halide, 2,5-dibromopyridine, with an arylamine, 4-methylaniline (p-toluidine). The regioselectivity of this reaction is driven by the higher reactivity of the bromine atom at the 2-position of the pyridine ring compared to the one at the 5-position in palladium-catalyzed aminations. A strong, non-nucleophilic base like sodium tert-butoxide is employed to facilitate the catalytic cycle, and a phosphine-based ligand is used to stabilize the palladium catalyst and promote reductive elimination.
Detailed Experimental Protocol
Materials:
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2,5-Dibromopyridine (1.0 eq.)
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4-Methylaniline (p-toluidine) (1.1 eq.)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
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Xantphos (0.04 eq.)
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Sodium tert-butoxide (NaOtBu) (1.4 eq.)
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Anhydrous Toluene
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Ethyl Acetate
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Brine (Saturated aqueous NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine, 4-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer[3].
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet corresponding to the methyl group (CH₃) protons should appear around 2.3-2.5 ppm. A broad singlet for the amine proton (NH) is also anticipated[3].
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¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons and a signal for the methyl carbon around 20-22 ppm[3].
Mass Spectrometry (MS):
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Protocol: Analyze a dilute solution of the compound using Electrospray Ionization (ESI) or a similar soft ionization technique.
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Expected Result: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight. Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units will be observed, confirming the presence of a single bromine atom[3].
High-Performance Liquid Chromatography (HPLC):
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Protocol: Develop a method using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid).
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Expected Result: A single, sharp peak in the chromatogram indicates high purity. The retention time is a characteristic property under the specified conditions.
Analytical Workflow Diagram
Caption: Inhibition of a kinase signaling pathway by a derivative.
Conclusion
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a strategically important molecule in medicinal chemistry. Its synthesis is robust and scalable, and its structure has been well-defined through standard analytical methods. The compound's true value lies in its dual functionality: the aminopyridine core acts as a potent pharmacophore for targeting enzymes like kinases, while the bromo substituent provides a gateway for extensive synthetic modification. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and leverage this versatile scaffold in the pursuit of novel and impactful therapeutics.
References
- N-(((4-((5-BROMO-2-PYRIMIDINYL)OXY)-3-METHYLPHENYL)AMINO)CARBONYL)-2-(DIMETHYLAMINO)BENZAMIDE - gsrs. Google.
- Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem. BenchChem.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
- Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide - Benchchem. BenchChem.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem. BenchChem.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. PubMed.
